molecular formula C13H12ClFN2O B2843195 N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 2411285-44-2

N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B2843195
CAS No.: 2411285-44-2
M. Wt: 266.7
InChI Key: HSAVEOFTXUTMEJ-UHFFFAOYSA-N
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Description

N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic organic compound featuring an indole core, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The compound’s unique structure, incorporating both chloro and fluoro substituents on the indole ring, suggests potential for diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups. This can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the indole derivative.

    Formation of the Amide: The final step involves the formation of the amide bond. This can be done using acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl chain. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The chloro and fluoro substituents on the indole ring can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives with modifications at the nitrogen or ethyl chain.

    Reduction: Saturated amide derivatives.

    Substitution: Substituted indole derivatives with various nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold for creating libraries of compounds for drug discovery.

Biology

Biologically, this compound can be used to study the effects of halogenated indoles on cellular processes. It may serve as a probe to investigate indole-binding proteins and their roles in various biological pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of chloro and fluoro groups suggests possible applications in developing anti-inflammatory, anticancer, or antimicrobial agents.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors due to their planar structure and ability to participate in hydrogen bonding and π-π interactions. The chloro and fluoro substituents may enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]prop-2-enamide: Lacks the chloro substituent, potentially altering its biological activity and binding properties.

    N-[2-(7-Chloro-1H-indol-3-yl)ethyl]prop-2-enamide: Lacks the fluoro substituent, which may affect its reactivity and interaction with biological targets.

    N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide: Has a different amide moiety, which could influence its solubility and pharmacokinetic properties.

Uniqueness

N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide is unique due to the combination of chloro and fluoro substituents on the indole ring, which can significantly impact its chemical reactivity and biological activity. This dual substitution pattern is less common and may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O/c1-2-12(18)16-4-3-8-7-17-13-10(8)5-9(15)6-11(13)14/h2,5-7,17H,1,3-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAVEOFTXUTMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CNC2=C1C=C(C=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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